4-Chloro-2-fluoro-6-methoxybenzamide
Description
4-Chloro-2-fluoro-6-methoxybenzamide is a polysubstituted aromatic compound belonging to the class of halogenated benzamides. Its structure is characterized by a central benzene (B151609) ring to which a carboxamide group (-C(=O)NH2) is attached. The aromatic ring is further functionalized with three specific substituents: a chlorine atom at the 4-position, a fluorine atom at the 2-position, and a methoxy (B1213986) group (-OCH3) at the 6-position. The precise arrangement of these groups is critical, as it dictates the molecule's electronic properties, steric profile, and potential for intermolecular interactions.
Below are the fundamental chemical properties of this compound.
| Property | Value |
|---|---|
| Molecular Formula | C8H7ClFNO2 uni.lu |
| Monoisotopic Mass | 203.01494 Da uni.lu |
| SMILES | COC1=C(C(=CC(=C1)Cl)F)C(=O)N uni.lu |
| InChI | InChI=1S/C8H7ClFNO2/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H2,11,12) uni.lu |
| Predicted XlogP | 1.5 uni.lu |
Halogenated benzamide (B126) derivatives are a class of compounds that have garnered considerable attention in synthetic and medicinal chemistry. The inclusion of halogen atoms (F, Cl, Br, I) onto the benzamide framework can significantly alter the physicochemical properties of the parent molecule. These alterations include changes in lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, halogenation is a common strategy to improve the pharmacokinetic profile of drug candidates.
In synthetic chemistry, the halogen substituents can also serve as versatile handles for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures. Benzamide derivatives themselves are useful building blocks in organic synthesis, with the amide bond formation being a fundamental transformation. mdpi.com The stability of the amide group, combined with the synthetic versatility offered by halogen substituents, makes halogenated benzamides valuable intermediates in multi-step syntheses.
The specific placement of substituents on an aromatic ring has a profound impact on the molecule's reactivity and properties, a concept well-established in physical organic chemistry. The effects of the chloro, fluoro, and methoxy groups on the benzamide ring are governed by a combination of inductive and resonance effects.
Fluoro and Chloro Groups (Halogens): Both fluorine and chlorine are highly electronegative and thus exert a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution. libretexts.org However, they also possess lone pairs of electrons that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions. In this compound, the presence of these two halogens significantly influences the electron distribution of the ring. The fluorine atom, being the most electronegative element, has a particularly strong inductive effect. researchgate.net
Methoxy Group: The methoxy group (-OCH3) is an electron-donating group through resonance, as the oxygen atom can donate a lone pair of electrons to the aromatic system. libretexts.org This effect increases the electron density at the ortho and para positions, making the ring more susceptible to electrophilic attack at these sites. libretexts.org It also has a weaker electron-withdrawing inductive effect due to the oxygen's electronegativity. libretexts.org
The interplay of these effects in this compound is complex. The methoxy group at position 6 and the fluorine at the adjacent position 2 create a sterically hindered and electronically distinct environment around the amide functionality. The chlorine at position 4, para to the amide group, further modulates the electronic character of the molecule. This specific substitution pattern is unique and would be expected to impart distinct spectroscopic signatures and reactivity compared to other isomers.
The benzamide core is a privileged scaffold in drug discovery and has been incorporated into a wide array of therapeutic agents. Research into benzamide derivatives is diverse and spans multiple fields. A significant area of investigation is their use as enzyme inhibitors. For example, certain substituted benzamides have been explored as inhibitors of acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), enzymes implicated in Alzheimer's disease. mdpi.com
Another prominent research trajectory for halogenated benzamides is in the development of radioligands for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov These molecules are often designed to bind with high affinity and selectivity to specific receptors in the central nervous system, such as dopamine (B1211576) D2 receptors. nih.gov The halogen atom in these molecules can be a radioactive isotope (e.g., ¹⁸F, ¹²³I), allowing for non-invasive imaging.
Given these trends, a molecule like this compound could be a candidate for investigation in several areas. Its polysubstituted nature offers a specific three-dimensional structure and electronic profile that could be tailored for high-affinity binding to a biological target. The presence of fluorine and chlorine atoms could enhance metabolic stability and provide sites for potential radiolabeling, suggesting possible applications in neuroimaging or oncology.
Properties
IUPAC Name |
4-chloro-2-fluoro-6-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEVIUCEASQITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 2 Fluoro 6 Methoxybenzamide and Its Analogues
Established Reaction Pathways for Benzamide (B126) Core Construction
Direct Amidation and Coupling Strategies for Benzoyl Chloride Precursors
A common and efficient method for the synthesis of benzamides is the reaction of a benzoyl chloride with ammonia (B1221849) or an appropriate amine. This approach necessitates the prior synthesis of the corresponding 4-chloro-2-fluoro-6-methoxybenzoyl chloride. The conversion of 4-chloro-2-fluoro-6-methoxybenzoic acid to its more reactive acid chloride derivative is typically accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.
For instance, a general procedure involves refluxing the benzoic acid derivative with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to produce the benzoyl chloride. The subsequent amidation is then carried out by reacting the freshly prepared benzoyl chloride with a source of ammonia, such as aqueous or gaseous ammonia, to yield the primary benzamide.
| Precursor | Reagent | Product | Key Transformation |
| 4-Chloro-2-fluoro-6-methoxybenzoic acid | Thionyl chloride | 4-Chloro-2-fluoro-6-methoxybenzoyl chloride | Carboxylic acid to acid chloride |
| 4-Chloro-2-fluoro-6-methoxybenzoyl chloride | Ammonia | 4-Chloro-2-fluoro-6-methoxybenzamide | Amidation |
Alternative coupling reagents can also facilitate the direct amidation of the carboxylic acid without the need to isolate the benzoyl chloride intermediate. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or various phosphonium- and uranium-based coupling agents activate the carboxylic acid in situ, allowing for a direct reaction with an amine.
Nucleophilic Aromatic Substitution Approaches on Halogenated Arenes
Nucleophilic aromatic substitution (SNAr) presents a powerful strategy for introducing substituents onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups and contains a good leaving group, such as a halogen. In the context of synthesizing this compound, SNAr can be envisioned for the introduction of the methoxy (B1213986) group.
A plausible synthetic route could involve a starting material such as 2,6-difluoro-4-chlorobenzamide. The fluorine atoms are excellent leaving groups in SNAr reactions, and their positions ortho and para to the electron-withdrawing benzamide group facilitate nucleophilic attack. The regioselective substitution of one of the fluorine atoms with a methoxy group can be achieved by reacting the difluoro-benzamide with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or a polar aprotic solvent. The fluorine at the 6-position is sterically more accessible and electronically more activated for nucleophilic attack.
| Starting Material | Nucleophile | Product | Key Transformation |
| 2,6-Difluoro-4-chlorobenzamide | Sodium methoxide | This compound | SNAr (Methoxylation) |
The success of such a reaction is highly dependent on the reaction conditions, including temperature, solvent, and the nature of the nucleophile, to control the regioselectivity and prevent unwanted side reactions, such as the substitution of the second fluorine atom.
Multistep Synthetic Routes Involving Aromatic Functionalization
The synthesis of a polysubstituted benzene (B151609) ring like that in this compound often necessitates a multi-step sequence of reactions to introduce the various functional groups in the correct positions. A hypothetical synthetic pathway could commence with a simpler, commercially available starting material, such as 3-chloro-5-fluoroaniline (B1302006).
From this starting material, a sequence of reactions can be employed:
Diazotization and Sandmeyer Reaction: The amino group of 3-chloro-5-fluoroaniline can be converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. Subsequent treatment with a copper(I) halide in a Sandmeyer-type reaction could be used to introduce another halogen, though this may not be the most direct route for the final product's substitution pattern.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic aromatic substitution on a suitably activated precursor.
Introduction of the Carboxamide Group: This can be achieved through various methods, including directed ortho-lithiation followed by carboxylation, or through a series of transformations starting from a different functional group.
A plausible multi-step synthesis is outlined below, starting from 3-chloro-5-fluoroanisole:
| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |
| 1 | 3-Chloro-5-fluoroanisole | n-Butyllithium, then CO₂ | 4-Chloro-2-fluoro-6-methoxybenzoic acid | ortho-Lithiation and Carboxylation |
| 2 | 4-Chloro-2-fluoro-6-methoxybenzoic acid | SOCl₂ | 4-Chloro-2-fluoro-6-methoxybenzoyl chloride | Acid chloride formation |
| 3 | 4-Chloro-2-fluoro-6-methoxybenzoyl chloride | NH₃ | This compound | Amidation |
Regioselective Synthesis and Isomer Control
Achieving the correct substitution pattern on the aromatic ring is a paramount challenge in the synthesis of this compound. The directing effects of the existing substituents play a crucial role in determining the position of incoming groups during electrophilic and nucleophilic aromatic substitution reactions.
Strategies for ortho-, meta-, and para-Substitution Patterns on the Aromatic Ring
The inherent directing effects of the substituents guide the regioselectivity of further functionalization. In the context of the target molecule:
Chlorine: Similar to fluorine, it is an ortho-, para-director and deactivating.
Methoxy Group: An activating group and a strong ortho-, para-director.
Benzamide Group: A deactivating group and a meta-director.
Directed ortho-metalation (DoM) is a powerful technique to achieve regioselective functionalization at the position ortho to a directing metalating group (DMG). In a potential precursor like 3-chloro-5-fluoroanisole, the methoxy group can act as a DMG, directing lithiation to the C2 position. Subsequent quenching with an electrophile, such as carbon dioxide, would introduce a carboxylic acid group at this specific position.
Control of Halogenation and Alkoxylation Site-Specificity
The site-specific introduction of halogen and alkoxy groups is critical. In a scenario where one might start with a di-halogenated compound, the relative reactivity of the halogens towards nucleophilic substitution can be exploited. Fluorine is generally a better leaving group than chlorine in SNAr reactions, which can be used to selectively introduce a methoxy group in the presence of a chloro substituent.
For electrophilic halogenation, the directing effects of the existing groups must be carefully considered. For instance, if one were to halogenate a precursor containing a methoxy and a fluoro group, the strong activating and directing effect of the methoxy group would likely dominate the outcome of the reaction.
The following table summarizes the directing effects of the substituents relevant to the synthesis of this compound.
| Substituent | Electronic Effect | Directing Effect (Electrophilic Aromatic Substitution) |
| -F | Inductively withdrawing, resonantly donating | ortho-, para- (deactivating) |
| -Cl | Inductively withdrawing, resonantly donating | ortho-, para- (deactivating) |
| -OCH₃ | Inductively withdrawing, resonantly donating | ortho-, para- (activating) |
| -CONH₂ | Inductively and resonantly withdrawing | meta- (deactivating) |
By carefully selecting the sequence of reactions and leveraging the principles of regioselectivity, a synthetic chemist can navigate the intricate landscape of aromatic functionalization to successfully construct the target molecule, this compound.
Derivatization and Scaffold Modification
The this compound core is a foundational scaffold that has been subjected to extensive derivatization and modification to explore and optimize its biological activities. These synthetic efforts are primarily focused on understanding structure-activity relationships (SAR), introducing novel functionalities to access new biological targets or improve physicochemical properties, and preparing labeled analogues for advanced mechanistic and pharmacokinetic studies.
Synthesis of Novel this compound Derivatives for Structure-Activity Relationship Studies
The systematic modification of the this compound structure is crucial for elucidating the structure-activity relationships that govern its biological effects. Medicinal chemistry campaigns often involve the synthesis of a library of analogues where specific parts of the molecule are altered to probe their influence on potency, selectivity, and metabolic stability. nih.gov
Key strategies for generating derivatives for SAR studies include:
Modification of the Amide Group: The primary amide can be substituted with a wide range of alkyl, aryl, or heterocyclic amines. This allows for the exploration of the steric and electronic requirements of the binding pocket. For instance, small alkyl substitutions can probe for the presence of small hydrophobic pockets, while larger aromatic groups can introduce potential pi-stacking interactions.
Alteration of Phenyl Ring Substituents: Each substituent on the phenyl ring—the chloro, fluoro, and methoxy groups—can be systematically varied. The 4-position chloro group can be replaced with other halogens (Br, I) or small alkyl groups to fine-tune lipophilicity and electronic effects. The 6-methoxy group can be homologated (e.g., to an ethoxy or propoxy group) or replaced with other electron-donating or -withdrawing groups to assess the impact on activity.
Positional Isomerism: The positions of the existing substituents can be moved to other locations on the phenyl ring to understand the spatial requirements for optimal interaction with the biological target.
These targeted modifications allow for the construction of detailed SAR models, which are instrumental in guiding the design of more potent and selective next-generation compounds. nih.gov
| Derivative Type | Modification Example | Rationale for SAR Study |
| N-Alkylation | N-ethyl-4-chloro-2-fluoro-6-methoxybenzamide | To assess the impact of small hydrophobic substituents at the amide nitrogen. |
| Halogen Exchange | 4-bromo-2-fluoro-6-methoxybenzamide | To evaluate the effect of halogen size and electronegativity at the 4-position. |
| Alkoxy Homologation | 4-chloro-2-fluoro-6-ethoxybenzamide | To probe the size limitations of the hydrophobic pocket near the 6-position. |
| Aromatic Substitution | N-(pyridin-2-yl)-4-chloro-2-fluoro-6-methoxybenzamide | To introduce potential new hydrogen bonding interactions and alter solubility. |
Introduction of Diverse Functional Groups and Heterocyclic Moieties onto the Benzamide Scaffold
To further expand the chemical diversity and biological activity of the this compound scaffold, various functional groups and heterocyclic systems are often introduced. nih.gov These modifications can impart new physicochemical properties, introduce additional points of interaction with target proteins, or alter the molecule's pharmacokinetic profile.
Common synthetic strategies include:
Appending Heterocycles: Nitrogen-containing heterocycles such as pyrazoles, imidazoles, benzimidazoles, and triazoles are frequently incorporated due to their prevalence in biologically active molecules and their ability to act as hydrogen bond donors or acceptors. nih.govrsc.orgmdpi.com These can be attached via linkers to the amide nitrogen or synthesized onto the phenyl ring, often starting from a precursor with a suitable functional handle (e.g., an amino or halo group). For example, a benzamide-based 5-aminopyrazole can be prepared from a benzoyl isothiocyanate precursor. nih.gov
Introducing Flexible or Rigid Linkers: Linkers, such as alkyl chains or ether moieties, can be used to connect the benzamide core to another functional group or pharmacophore. nih.gov This allows for optimization of the distance and orientation of the appended group to achieve better binding affinity.
Functional Group Interconversion: Existing substituents can be chemically transformed. For instance, a methoxy group could potentially be demethylated to a phenol, which can then serve as a handle for further derivatization, such as the addition of sugar moieties or other polar groups to enhance solubility. researchgate.net
These advanced derivatizations can lead to compounds with significantly improved properties, including enhanced potency, better selectivity, and more favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.
| Modification Class | Example of Introduced Moiety | Potential Synthetic Approach |
| Heterocycle Addition | Pyrazole Ring | Reaction of a benzoyl isothiocyanate intermediate with malononitrile (B47326) followed by cyclization with hydrazine. nih.govacs.org |
| Heterocycle Addition | 1,2,4-Oxadiazole Ring | Cyclization of an amine oxime intermediate with an appropriate acid chloride. nih.gov |
| Linker Functionalization | Hydroxyethyl Linker | Introduction of a substituent on an ethylenic linker between the benzamide and another moiety. nih.gov |
| Functional Group Addition | Carboxylic Acid | Hydrolysis of a nitrile or ester precursor attached to the phenyl ring. |
Preparation of Labeled Analogues for Advanced Investigations
Isotopically labeled analogues of this compound are indispensable tools for advanced biological and pharmacological investigations. musechem.com The incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C) allows for the precise tracking and quantification of the compound in complex biological systems. researchgate.net
These labeled compounds are critical for:
ADME Studies: Determining the absorption, distribution, metabolism, and excretion pathways of the drug candidate. Carbon-14 labeling is particularly important for these "first-in-human" studies. musechem.com
Metabolic Profiling: Identifying the chemical structures of metabolites formed in vivo or in vitro.
Target Engagement and Receptor Occupancy Studies: Quantifying the binding of the molecule to its intended biological target using techniques like positron emission tomography (PET), which requires positron-emitting isotopes.
NMR Spectroscopy: Using stable isotopes like ¹³C and ¹⁵N to facilitate the structural analysis of the compound when bound to its protein target. nih.govnih.gov
The synthesis of labeled analogues requires specialized techniques. Labeling is often designed to be in a metabolically stable position to prevent premature loss of the label. Common methods include the use of labeled precursors in the synthetic route. For example, ¹⁴C can be introduced via a labeled starting material like Ba¹⁴CO₃, which can be converted into other key intermediates. researchgate.net Deuterium (²H) can be introduced using deuterated reducing agents or by using deuterated building blocks, such as CD₃I (iodomethane-d₃) to create a labeled methoxy group.
| Isotope | Typical Labeling Position | Synthetic Method | Primary Application |
| ¹⁴C | Phenyl ring or carbonyl carbon | Synthesis using a ¹⁴C-labeled precursor (e.g., ¹⁴C-aniline derivative). researchgate.net | ADME and mass balance studies. musechem.com |
| ²H (Deuterium) | Methoxy group (-OCD₃) | Methylation using a deuterated agent like iodomethane-d₃. | Investigating metabolic stability (kinetic isotope effect). |
| ¹⁵N | Amide nitrogen (-CO¹⁵NH₂) | Amination using ¹⁵N-labeled ammonia or an ¹⁵N-amine. | Protein-ligand interaction studies by NMR spectroscopy. nih.gov |
| ¹³C | Carbonyl carbon (-¹³CO-NH₂) | Carbonylation using ¹³C-labeled carbon monoxide or a ¹³C-cyanide precursor. | Mechanistic studies and NMR-based structural biology. semanticscholar.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Fluoro 6 Methoxybenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural determination of 4-Chloro-2-fluoro-6-methoxybenzamide, offering precise insights into the proton, carbon, and fluorine environments within the molecule.
High-Resolution ¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the amide protons. The aromatic region typically displays two signals for the protons on the benzene (B151609) ring. The proton at position 3 (H-3) is influenced by the adjacent fluorine and methoxy groups, while the proton at position 5 (H-5) is affected by the neighboring chlorine and fluorine atoms.
The methoxy group (-OCH₃) gives rise to a sharp singlet, typically observed in the upfield region of the spectrum. The two protons of the primary amide group (-CONH₂) may appear as two separate broad singlets due to restricted rotation around the C-N bond, or as a single broad singlet, depending on the solvent and temperature. Their chemical shift is variable and they are readily exchangeable with deuterium.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CONH₂ | 7.5 - 8.5 | Broad Singlet | - | 2H |
| H-5 | ~7.0 | Doublet of doublets (dd) | J(H-F) ≈ 7-9, J(H-H) ≈ 2-3 | 1H |
| H-3 | ~6.8 | Doublet of doublets (dd) | J(H-F) ≈ 10-12, J(H-H) ≈ 2-3 | 1H |
| -OCH₃ | ~3.9 | Singlet (s) | - | 3H |
¹³C NMR for Carbon Skeleton Elucidation
The proton-decoupled ¹³C NMR spectrum reveals eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are significantly influenced by the electronegativity of the substituents (Cl, F, O). The carbonyl carbon (C=O) of the amide group is characteristically found in the most downfield region of the spectrum (160-170 ppm).
The aromatic carbons exhibit complex splitting patterns and shifts due to the varied electronic effects of the substituents. The carbon atom bonded to fluorine (C-2) will show a large coupling constant (¹JCF). Similarly, other carbons will show smaller two-bond (²JCF) or three-bond (³JCF) couplings. The carbon attached to the methoxy group (C-6) and the carbon attached to the chlorine (C-4) are shifted downfield due to the electronegativity of these atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C-2 (C-F) | ~160 (d, ¹JCF ≈ 250 Hz) |
| C-6 (C-O) | ~158 |
| C-4 (C-Cl) | ~135 |
| C-1 | ~115 |
| C-5 | ~112 |
| C-3 | ~100 (d, ²JCF ≈ 25 Hz) |
| -OCH₃ | ~56 |
¹⁹F NMR for Fluorine Atom Chemical Shift Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique focused solely on the fluorine nucleus. For this compound, the spectrum would show a single signal for the fluorine atom at C-2. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. This signal would be split into a doublet of doublets due to coupling with the two aromatic protons, H-3 and H-5, providing further confirmation of the substitution pattern on the aromatic ring.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F at C-2 | -110 to -120 | Doublet of doublets (dd) | J(F-H3) ≈ 10-12, J(F-H5) ≈ 7-9 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assembling the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons (H-3 and H-5), confirming their ortho-relationship, albeit with a meta-coupling pathway.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It would definitively link the H-3, H-5, and methoxy proton signals to their corresponding C-3, C-5, and -OCH₃ carbon signals identified in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range connectivity (2-3 bonds). Key correlations would be observed between the methoxy protons and both the methoxy carbon and the aromatic C-6. Furthermore, correlations from the aromatic protons to neighboring quaternary carbons (like C-1, C-2, C-4) would piece together the entire aromatic framework and confirm the placement of the amide group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOESY correlation would be expected between the methoxy protons (-OCH₃) and the aromatic proton at H-5, confirming the spatial proximity of these groups and validating the proposed substitution pattern.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Modes
FT-IR spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.
The spectrum would prominently feature strong absorption bands characteristic of the amide group: N-H stretching vibrations typically appear as two distinct bands in the 3400-3200 cm⁻¹ region for a primary amide. A very strong C=O (amide I) stretching band is expected around 1680-1650 cm⁻¹. The N-H bending (amide II) vibration appears around 1640-1550 cm⁻¹.
Other significant absorptions include the C-O stretching of the aryl-alkyl ether (methoxy group) and various vibrations associated with the substituted benzene ring, such as C=C stretching in the 1600-1450 cm⁻¹ region. The C-F and C-Cl stretching vibrations would be found in the fingerprint region, typically between 1200 cm⁻¹ and 700 cm⁻¹.
Table 4: Predicted FT-IR Data for this compound
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | Amide (-CONH₂) | 3400 - 3200 | Medium-Strong |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | Methoxy (-OCH₃) | 2950 - 2850 | Medium |
| C=O Stretch (Amide I) | Amide (-CONH₂) | 1680 - 1650 | Strong |
| N-H Bend (Amide II) | Amide (-CONH₂) | 1640 - 1550 | Medium-Strong |
| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium |
| C-O Stretch | Aryl-alkyl ether | 1260 - 1200 (asymmetric), 1050-1000 (symmetric) | Strong |
| C-F Stretch | Aryl-fluoride | 1250 - 1100 | Strong |
| C-Cl Stretch | Aryl-chloride | 850 - 750 | Strong |
Raman Spectroscopy for Molecular Vibrational Signatures and Symmetry Analysis
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structural composition and symmetry. wikipedia.org For this compound, the Raman spectrum is expected to exhibit a series of characteristic bands corresponding to the vibrations of its distinct functional groups and the aromatic framework. Analysis of these bands allows for a comprehensive understanding of the molecule's structural integrity.
The key vibrational modes anticipated in the Raman spectrum are associated with the amide group, the substituted benzene ring, and the methoxy moiety. A change in the polarizability of the molecule during vibration is a prerequisite for a mode to be Raman active. doitpoms.ac.uk
Expected Raman Vibrational Modes:
Amide Group Vibrations: The primary amide group (-CONH₂) gives rise to several characteristic vibrations. The C=O stretching vibration, known as the Amide I band, is expected to be a strong feature. The N-H stretching vibrations typically appear at higher wavenumbers, while the N-H in-plane bending (scissoring) motion, or Amide II band, is also a significant marker.
Aromatic Ring Vibrations: The benzene ring has several characteristic modes, including C-C stretching vibrations within the ring and C-H in-plane and out-of-plane bending. The substitution pattern on the ring influences the exact frequencies of these modes.
Substituent Vibrations: The vibrations associated with the substituents provide crucial structural information. The C-Cl, C-F, and C-O (methoxy) stretching modes are expected to appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). libretexts.org The symmetric stretching of the C-O-C bond of the methoxy group is also a characteristic vibration.
Symmetry analysis of the vibrational modes can provide insights into the molecular structure. wikipedia.org For a molecule like this compound, which has low symmetry, most of its vibrational modes are expected to be both Raman and infrared active.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Asymmetric & Symmetric Stretch | Amide (-NH₂) | 3300 - 3500 | Medium |
| C-H Aromatic Stretch | Benzene Ring | 3000 - 3100 | Medium-Strong |
| C-H Aliphatic Stretch | Methoxy (-OCH₃) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | Amide (-CONH₂) | 1650 - 1690 | Strong |
| N-H Bend (Amide II) | Amide (-CONH₂) | 1580 - 1650 | Medium |
| C=C Aromatic Ring Stretch | Benzene Ring | 1400 - 1600 | Strong |
| C-N Stretch | Amide (-CONH₂) | 1300 - 1400 | Medium |
| C-O Stretch | Methoxy (-OCH₃) | 1000 - 1300 | Medium |
| C-F Stretch | Aryl-Fluoride | 1100 - 1400 | Strong |
| C-Cl Stretch | Aryl-Chloride | 600 - 800 | Strong |
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions
The presence and nature of hydrogen bonding are critical in defining the molecular conformation and the supramolecular assembly of this compound. The molecule possesses both hydrogen bond donors (the amide N-H protons) and acceptors (the carbonyl oxygen, methoxy oxygen, and potentially the fluorine atom), allowing for a variety of interactions.
Intramolecular Hydrogen Bonding: The substitution pattern of this compound allows for the potential formation of intramolecular hydrogen bonds. Specifically, a hydrogen bond could form between one of the N-H protons of the amide group and the adjacent ortho-substituent, either the methoxy oxygen (N-H···O) or the fluorine atom (N-H···F). mdpi.combohrium.com
N-H···O Interaction: The formation of a six-membered ring through an N-H···O hydrogen bond with the methoxy group is plausible and has been observed in related ortho-methoxybenzamide structures. oup.comias.ac.in This type of interaction can significantly influence the planarity of the amide group relative to the aromatic ring.
N-H···F Interaction: While fluorine is highly electronegative, its ability to act as a strong hydrogen bond acceptor is debated and context-dependent. Such bonds are generally considered weak. The presence of a stronger acceptor like the methoxy oxygen might make the N-H···F interaction less favorable.
The existence of these intramolecular bonds can be inferred from spectroscopic data, such as downfield shifts of the involved proton in ¹H-NMR spectra or changes in vibrational frequencies in IR and Raman spectra. mdpi.com
Intermolecular Hydrogen Bonding: In the solid state, primary amides are well-known for forming robust intermolecular hydrogen bonds. The most common motif is the R²₂(8) centrosymmetric dimer, where two molecules are linked by a pair of N-H···O=C hydrogen bonds. mdpi.com This interaction is a powerful structure-directing synthon in the crystal engineering of amides.
Beyond the classic amide dimer, other intermolecular interactions are possible for this compound:
N-H···O (Amide-Methoxy): One amide N-H group could bond to the carbonyl oxygen of a neighboring molecule, while the second N-H could potentially interact with the methoxy oxygen of another molecule, leading to extended chains or sheets.
N-H···Cl/F: Interactions involving the halogen atoms as hydrogen bond acceptors are also possible, though typically weaker than those involving oxygen. nih.gov
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is an essential analytical technique for determining the precise molecular weight and exploring the structural characteristics of a compound through its fragmentation pattern. For this compound (C₈H₇ClFNO₂), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental composition.
The calculated monoisotopic mass of this compound is 203.0153 u.
Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺• or [M+H]⁺) is formed. This ion then undergoes a series of fragmentation reactions in the mass spectrometer, yielding smaller, characteristic fragment ions. The fragmentation pathway provides a roadmap of the molecule's structure. For aromatic amides, fragmentation often initiates around the functional groups. nih.gov
A plausible fragmentation pathway for this compound would likely involve:
α-Cleavage: The initial and most common fragmentation for primary benzamides is the cleavage of the C-N bond, leading to the loss of an amino radical (•NH₂) to form a stable, resonance-stabilized benzoyl cation. nih.govresearchgate.net
Loss of Carbon Monoxide: The resulting benzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule, yielding a substituted phenyl cation.
Cleavage of Substituents: Further fragmentation could involve the loss of the methoxy group, either as a methyl radical (•CH₃) followed by CO, or as a formaldehyde (B43269) molecule (CH₂O).
| m/z (Predicted) | Ion Structure | Proposed Loss from Precursor |
|---|---|---|
| 203.0153 | [C₈H₇ClFNO₂]⁺• | Molecular Ion |
| 187.0204 | [C₈H₄ClFO₂]⁺ | Loss of •NH₂ |
| 159.9890 | [C₇H₄ClFO]⁺ | Loss of •NH₂ and CO |
| 144.9921 | [C₆H₄ClFO]⁺• | Loss of CH₃ from [M-NH₂]⁺•, or loss of CO from [M-CH₃]⁺• |
| 128.9959 | [C₆H₃ClF]⁺ | Loss of •NH₂, CO, and •OCH₃ (as CH₃O) or CH₂O + H |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. An SC-XRD analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles, unequivocally confirming its molecular structure. mdpi.comnih.gov
This technique would reveal the molecule's conformation in the solid state. Key conformational parameters include:
The torsion angle between the plane of the aromatic ring and the plane of the amide group. This angle is influenced by steric hindrance from the ortho-substituents (fluoro and methoxy groups) and any intramolecular hydrogen bonding.
The orientation of the methoxy group's methyl fragment relative to the aromatic ring.
As this compound is an achiral molecule, it will crystallize in a centrosymmetric or non-chiral space group, and thus the concept of absolute configuration does not apply.
Understanding the crystal packing reveals how individual molecules assemble to form a stable, three-dimensional lattice. This supramolecular architecture is governed by a combination of non-covalent interactions. For this compound, the following interactions are expected to be significant:
N-H···O Hydrogen Bonding: As discussed previously, this is predicted to be the most dominant interaction, likely forming centrosymmetric dimers or extended chains which act as the primary framework of the crystal structure. mdpi.com
π-π Stacking: The aromatic rings can interact through π-π stacking. The presence of electron-withdrawing (Cl, F) and electron-donating (OCH₃) substituents creates a polarized ring system, which could favor offset or slipped-parallel stacking arrangements to minimize electrostatic repulsion.
Halogen Bonding and Halogen···Halogen Contacts: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen. C-F···H and C-Cl···H contacts are also common in stabilizing crystal packing. nih.gov
A Hirshfeld surface analysis could be employed to visualize and quantify these intermolecular contacts, providing percentages of contribution for each type of interaction to the total crystal packing. nih.gov
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | N-H (Amide) | O=C (Amide) | Primary structure-directing synthon (dimers, chains) |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilizes packing of aromatic cores |
| Weak Hydrogen Bond | C-H (Aromatic/Methyl) | O, F, Cl | Secondary stabilization, linking primary motifs |
| Halogen Interactions | C-Cl, C-F | O, π-system, Cl, F | Directional interactions contributing to lattice stability |
Polymorphism: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com Benzamide (B126) itself is known to exhibit polymorphism, and its derivatives often share this characteristic. rsc.orgresearchgate.net The potential for polymorphism in this compound arises from:
Conformational Flexibility: Rotation around the C(ring)-C(amide) bond can lead to different molecular conformations (conformational polymorphism), which may pack in energetically similar yet structurally different ways. nih.gov
Hydrogen Bonding Diversity: The presence of multiple hydrogen bond donors and acceptors can allow for different hydrogen bonding networks (e.g., chains vs. dimers vs. sheets), each resulting in a unique polymorph.
Different polymorphs can exhibit distinct physicochemical properties. A systematic screening using various solvents and crystallization conditions would be necessary to identify potential polymorphic forms of this compound.
Co-crystallization: Co-crystallization involves crystallizing a target molecule (an Active Pharmaceutical Ingredient or API) with a second, benign molecule known as a coformer. nih.gov Amides are excellent candidates for co-crystallization due to their strong hydrogen bonding capabilities. semanticscholar.org
Studies on this compound could involve co-crystallization with various coformers, such as:
Carboxylic Acids: To form robust acid-amide heterosynthons via O-H···O=C and N-H···O=C hydrogen bonds. acs.org
Other Amides or Sulfonamides: To explore the competition and formation of different hydrogen-bonded networks.
Alcohols or Phenols: To form N-H···O(H) and O-H···O=C interactions.
The goal of such studies would be to create novel solid forms with potentially modified physical properties like solubility, stability, or melting point, which is a key strategy in materials science and pharmaceutical development. nih.gov
Quantum Chemical and Computational Investigations of 4 Chloro 2 Fluoro 6 Methoxybenzamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a preferred method for quantum chemical calculations on medium-sized organic molecules due to its balance of accuracy and computational efficiency. researchgate.net Studies on related benzamide (B126) derivatives frequently utilize DFT to predict a wide range of molecular properties. nih.govchemrxiv.org
A fundamental step in computational analysis is geometry optimization, which locates the minimum energy structure of the molecule. researchgate.net Using a functional such as B3LYP combined with a basis set like 6-311G(d,p), the bond lengths, bond angles, and dihedral angles of 4-Chloro-2-fluoro-6-methoxybenzamide can be calculated to predict its most stable three-dimensional conformation. researchgate.net
This process would also involve exploring the conformational energy landscape, particularly the rotational barriers of the methoxy (B1213986) (-OCH₃) and amide (-CONH₂) groups. Identifying the global minimum energy conformer is crucial as it is the most populated state and governs the molecule's properties.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Exemplary Data) Note: The following data is representative of typical DFT calculation outputs and is not based on a published study of this specific molecule.
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Length | C=O | 1.25 |
| C-N | 1.36 | |
| C-Cl | 1.75 | |
| C-F | 1.37 | |
| C-O(methoxy) | 1.38 | |
| Bond Angle | O=C-N | 122.5 |
| C-C-Cl | 119.8 | |
| C-C-F | 118.5 |
The electronic properties of a molecule are primarily understood through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. semanticscholar.orgnih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netnih.gov These descriptors provide a quantitative basis for understanding the relationship between molecular structure and chemical behavior. researchgate.net
Chemical Potential (μ): Measures the tendency of electrons to escape from a system.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.
Electronegativity (χ): The power of an atom or molecule to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. researchgate.net
Table 2: Global Reactivity Descriptors (Exemplary Data) Note: This table illustrates the type of data generated from HOMO-LUMO analysis and is not from a specific study on this compound.
| Descriptor | Formula | Value (eV) |
|---|---|---|
| EHOMO | - | -7.25 |
| ELUMO | - | -1.15 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 6.10 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.20 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.05 |
| Global Softness (S) | 1 / (2η) | 0.16 |
| Electronegativity (χ) | -μ | 4.20 |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across the molecule. researchgate.net It is used to predict reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded: regions of negative potential (electron-rich), typically shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack. researchgate.netnih.gov For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the halogen atoms, while the amide hydrogens would exhibit positive potential.
DFT calculations are widely used to simulate vibrational and NMR spectra. The calculated harmonic vibrational frequencies (FT-IR and FT-Raman) can be compared with experimental spectra, aiding in the assignment of complex vibrational modes. researchgate.netmdpi.com Theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations of the computational method, leading to excellent agreement with experimental values. researchgate.net
Similarly, ¹H and ¹³C NMR chemical shifts can be computed using methods like the Gauge-Including Atomic Orbital (GIAO). researchgate.netresearchgate.net Comparing these simulated spectra with experimental data serves as a crucial validation of the optimized molecular geometry and the chosen level of theory. researchgate.net
Ab Initio Methods (e.g., Hartree-Fock) for Comparative Analysis
Ab initio methods, such as Hartree-Fock (HF), are based on first principles without using experimental parameters. researchgate.net While DFT methods include electron correlation for better accuracy, comparing DFT results with those from HF calculations is a common practice. researchgate.netkarazin.ua This comparison helps to evaluate the effect of electron correlation on the predicted properties of this compound. For many properties, such as vibrational frequencies and geometries, DFT methods like B3LYP typically show better agreement with experimental data than HF. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of this compound at an atomic level. This technique models the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational flexibility, intermolecular interactions, and the influence of the surrounding environment.
A typical MD simulation for this compound would begin with the definition of a force field, a set of parameters that describe the potential energy of the system. Commonly used force fields for organic molecules include OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) and AMBER (Assisted Model Building with Energy Refinement). These force fields would be parameterized to accurately represent the bonded and non-bonded interactions involving the chloro, fluoro, and methoxy functional groups present in the molecule.
The simulation would then be set up by placing the this compound molecule in a simulation box, which is then filled with solvent molecules, typically water, to mimic physiological or experimental conditions. The system is then subjected to energy minimization to remove any unfavorable atomic clashes. Following minimization, the system is gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state. Finally, a production run is performed, during which the trajectories of all atoms are saved for subsequent analysis.
Analysis of the MD trajectories can reveal a wealth of information about the dynamic behavior of this compound. For instance, the root-mean-square deviation (RMSD) of the atomic positions can be monitored to assess the conformational stability of the molecule. The flexibility of different parts of the molecule can be analyzed by calculating the root-mean-square fluctuation (RMSF) of individual atoms.
Furthermore, MD simulations are particularly well-suited for studying solvation effects. The arrangement of solvent molecules around this compound can be characterized by calculating radial distribution functions (RDFs). This analysis can provide a detailed picture of the solvation shell and identify specific hydrogen bonding interactions between the molecule and the solvent. The presence of the electronegative chlorine and fluorine atoms, along with the methoxy group, is expected to significantly influence the local solvent structure. The study of substituted benzamides has shown that such functional groups can play a crucial role in the molecule's interaction with its environment. tandfonline.comnih.gov
The following table outlines the key steps and analyses in a hypothetical MD simulation study of this compound:
| Simulation Stage | Description | Key Parameters/Analyses |
| System Setup | Placing the molecule in a simulation box with solvent. | Force Field (e.g., OPLS-AA, AMBER), Solvent Model (e.g., TIP3P water), Box Size |
| Minimization | Removing steric clashes and unfavorable geometries. | Energy minimization algorithm (e.g., steepest descent, conjugate gradient) |
| Equilibration | Bringing the system to the desired temperature and pressure. | Temperature coupling (e.g., Nosé-Hoover), Pressure coupling (e.g., Parrinello-Rahman) |
| Production Run | Simulating the system for an extended period to collect data. | Simulation time (nanoseconds to microseconds), Time step (femtoseconds) |
| Trajectory Analysis | Analyzing the saved atomic coordinates over time. | RMSD, RMSF, Radial Distribution Functions, Hydrogen Bond Analysis |
By employing MD simulations, researchers can gain a deeper understanding of how this compound behaves in a dynamic, solvated environment, which is crucial for interpreting its chemical and biological properties.
Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical, biological, and environmental properties of chemicals based on their molecular structure. For this compound, QSPR models can be developed to forecast a range of properties without the need for extensive experimental measurements.
The fundamental principle of QSPR is that the structure of a molecule, encoded by molecular descriptors, is correlated with its properties. The development of a QSPR model for this compound would involve several key steps:
Data Collection: A dataset of compounds with known experimental values for the property of interest is required. For instance, to predict the solubility of this compound, a dataset of various substituted benzamides with their experimentally determined solubilities would be compiled.
Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify different aspects of the molecular structure, including:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electronic properties of the molecule (e.g., dipole moment, partial charges).
Quantum chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies).
Model Development: A mathematical relationship is established between the calculated molecular descriptors (the independent variables) and the experimental property (the dependent variable). Various statistical and machine learning methods can be employed for this purpose, such as:
Multiple Linear Regression (MLR)
Partial Least Squares (PLS)
Support Vector Machines (SVM)
Artificial Neural Networks (ANN)
Model Validation: The predictive performance of the developed QSPR model is rigorously assessed using statistical metrics. This is typically done through internal validation (e.g., cross-validation) and external validation using an independent test set of compounds that were not used in model development. Key validation metrics include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). Studies on other benzamide derivatives have demonstrated the successful development of statistically significant QSPR models with good correlation coefficients. tandfonline.comnih.gov
A hypothetical QSPR study to predict a specific property of this compound might follow the workflow presented in the table below:
| Step | Description | Example |
| 1. Define Endpoint | Select the property to be predicted. | Aqueous Solubility |
| 2. Curate Dataset | Collect a set of molecules with known values for the endpoint. | A database of substituted benzamides with their experimental solubilities. |
| 3. Calculate Descriptors | Compute a wide range of molecular descriptors for each molecule. | Topological, geometrical, electronic, and quantum chemical descriptors. |
| 4. Feature Selection | Identify the most relevant descriptors for the model. | Genetic algorithms, stepwise regression. |
| 5. Model Building | Develop a predictive model using a suitable algorithm. | Multiple Linear Regression (MLR) or Partial Least Squares (PLS). |
| 6. Model Validation | Assess the predictive power and robustness of the model. | Internal cross-validation and external validation with a test set. |
| 7. Prediction | Use the validated model to predict the property for the target molecule. | Predict the aqueous solubility of this compound. |
Through QSPR modeling and predictive analytics, it is possible to estimate important properties of this compound, thereby guiding experimental efforts and accelerating the research and development process.
Chemical Reactivity and Mechanistic Studies of 4 Chloro 2 Fluoro 6 Methoxybenzamide
Reaction Pathways Involving the Amide Functional Group (e.g., Hydrolysis, Amidation, Reductions)
The amide functional group in 4-Chloro-2-fluoro-6-methoxybenzamide is a key site for chemical transformations, including hydrolysis, amidation, and reduction.
Hydrolysis: Amides can be hydrolyzed to their corresponding carboxylic acids under both acidic and basic conditions. For this compound, acidic hydrolysis would typically involve heating the compound in the presence of a strong acid like hydrochloric acid or sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. nih.gov Base-catalyzed hydrolysis, on the other hand, is generally carried out by heating with a strong base such as sodium hydroxide (B78521). This process involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. nih.gov
Amidation: The amide group can undergo transamidation reactions, where the primary amide is converted to a secondary or tertiary amide. This is typically achieved by reacting this compound with an amine under conditions that facilitate the displacement of ammonia (B1221849). The synthesis of N-aryl butanamides, for instance, has been demonstrated to yield compounds with notable fungicidal activities, suggesting a potential pathway for derivatization. nih.gov
Reductions: The amide group can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, converting the benzamide (B126) to the corresponding benzylamine. numberanalytics.comacs.org The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. Softer reducing agents, such as borane (B79455) complexes, can also be employed and may offer different chemoselectivity. uniurb.it
| Reaction Type | Typical Reagents | Product |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, Δ | 4-Chloro-2-fluoro-6-methoxybenzoic acid |
| Base-Catalyzed Hydrolysis | ⁻OH, Δ | 4-Chloro-2-fluoro-6-methoxybenzoate |
| Amidation | R₂NH, Catalyst | N,N-disubstituted-4-chloro-2-fluoro-6-methoxybenzamide |
| Reduction | 1) LiAlH₄, 2) H₂O | (4-Chloro-2-fluoro-6-methoxyphenyl)methanamine |
Reactions at the Halogenated Aromatic Ring: Nucleophilic and Electrophilic Substitutions
The aromatic ring of this compound is substituted with two halogen atoms, a methoxy (B1213986) group, and a benzamide group, which collectively influence its susceptibility to both nucleophilic and electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing benzamide group, along with the fluoro and chloro substituents, activates the aromatic ring towards nucleophilic aromatic substitution. In SNAr reactions, a potent nucleophile can displace one of the halogen atoms. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which makes the carbon atom to which it is attached more electrophilic. researchgate.net Therefore, nucleophilic attack is more likely to occur at the C-2 position, leading to the displacement of the fluorine atom. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. researchgate.net The regioselectivity of such reactions can be highly sensitive to the nature of the nucleophile and the other substituents on the ring. wuxiapptec.com
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution reactions, the directing effects of the existing substituents determine the position of the incoming electrophile. The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. youtube.comorganicchemistrytutor.com The amide group is generally considered a meta-director when the nitrogen is attached to the carbonyl, but when the nitrogen is directly attached to the ring, it is a potent ortho-, para-director. aakash.ac.inquora.com In this case, the carbonyl group of the benzamide is electron-withdrawing and deactivating, directing incoming electrophiles to the meta position relative to itself. The halogen atoms are deactivating but are also ortho-, para-directors. libretexts.orgmasterorganicchemistry.com
Given the positions of the substituents in this compound, the C-3 and C-5 positions are the most likely sites for electrophilic attack. The methoxy group at C-6 strongly directs ortho and para, which correspond to the C-5 and C-3 positions, respectively (relative to the methoxy group). The amide group at C-1 will direct meta to the C-3 and C-5 positions. The halogens at C-4 and C-2 will also have ortho- and para-directing influences that align with these positions. Therefore, electrophilic substitution is expected to occur at the C-3 or C-5 positions.
| Reaction Type | Predicted Site of Attack | Key Influencing Factors |
|---|---|---|
| Nucleophilic Aromatic Substitution | C-2 (displacement of Fluorine) | Higher electronegativity of Fluorine, stabilization of Meisenheimer complex. |
| Electrophilic Aromatic Substitution | C-3 or C-5 | Combined directing effects of methoxy, amide, and halogen substituents. |
Influence of the Methoxy Group on Aromatic Ring Reactivity and Selectivity
The methoxy group at the C-6 position plays a crucial role in modulating the reactivity and selectivity of the aromatic ring in this compound. It exerts a dual electronic effect: a strong electron-donating resonance effect (+R) and a moderate electron-withdrawing inductive effect (-I).
In electrophilic aromatic substitution, the dominant resonance effect of the methoxy group significantly increases the electron density of the aromatic ring, particularly at the ortho (C-5) and para (C-3) positions. organicchemistrytutor.com This makes the ring more nucleophilic and thus more reactive towards electrophiles compared to an unsubstituted benzene (B151609) ring. The strong ortho-, para-directing nature of the methoxy group is a primary determinant of the regioselectivity in EAS reactions. youtube.comvedantu.com
Mechanistic Investigations of Key Synthetic and Transformative Reactions
While specific mechanistic studies on this compound are not extensively documented in the public domain, the mechanisms of its key transformations can be inferred from studies on analogous compounds.
Mechanism of Amide Hydrolysis: The acid-catalyzed hydrolysis of benzamides is understood to proceed through a pre-equilibrium protonation of the carbonyl oxygen, followed by a rate-determining nucleophilic attack of water. researchgate.netresearchgate.net For sterically hindered amides, the mechanism can be more complex. The base-catalyzed hydrolysis typically involves a direct bimolecular nucleophilic substitution (SN2) mechanism. nih.govresearchgate.net
Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction of dihalobenzamides with nucleophiles is a two-step process. The first step, which is usually rate-determining, involves the attack of the nucleophile on the carbon atom bearing the leaving group to form a high-energy intermediate known as a Meisenheimer complex. researchgate.net This complex is stabilized by the delocalization of the negative charge onto the electron-withdrawing groups. The second step is the rapid expulsion of the leaving group to restore the aromaticity of the ring. Computational studies using Density Functional Theory (DFT) have been employed to model the reaction pathways and transition states of SNAr reactions in similar pyridine (B92270) derivatives, highlighting the stabilizing role of electron-withdrawing groups. researchgate.net
Mechanism of Electrophilic Aromatic Substitution (EAS): The mechanism of EAS involves the initial attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The rate-determining step is the formation of this intermediate. nih.gov The stability of the arenium ion is influenced by the electronic effects of the substituents. In the case of this compound, the methoxy group can effectively stabilize the positive charge in the arenium ion when the attack occurs at the ortho or para positions. organicchemistrytutor.com The reaction is completed by the loss of a proton from the arenium ion, which restores the aromaticity of the ring. Friedel-Crafts acylation, a common EAS reaction, proceeds via the formation of an acylium ion as the active electrophile. sigmaaldrich.comorganic-chemistry.org
Applications As a Versatile Chemical Building Block in Advanced Organic Synthesis
Precursor for Complex Organic Molecules and Active Pharmaceutical Ingredients (APIs)
While specific examples of the direct use of 4-Chloro-2-fluoro-6-methoxybenzamide as a precursor for commercially available APIs are not extensively documented in publicly accessible literature, its structural motifs are present in various biologically active compounds. The benzamide (B126) functional group is a common feature in many pharmaceuticals. The unique substitution pattern of this compound, featuring a chlorine atom, a fluorine atom, and a methoxy (B1213986) group, offers multiple reactive sites for further chemical transformations.
The strategic placement of these functional groups allows for regioselective reactions, making it a potentially valuable intermediate in the synthesis of complex molecular architectures. For instance, the amide group can be hydrolyzed or reduced, while the aromatic ring can undergo further substitution reactions. The presence of both chloro and fluoro groups offers differential reactivity, which can be exploited in cross-coupling reactions to build molecular complexity.
Development of Specialized Reagents and Ligands for Catalysis
The development of specialized reagents and ligands is crucial for advancing catalytic processes in organic synthesis. While there is no specific literature detailing the use of this compound in the synthesis of catalytic ligands, its structural framework suggests potential in this area. The amide nitrogen and the oxygen of the carbonyl group can act as coordination sites for metal centers.
Furthermore, the aromatic ring can be functionalized to introduce other ligating groups, leading to the formation of bidentate or polydentate ligands. The electronic properties of the substituted benzene (B151609) ring, influenced by the electron-withdrawing halogen atoms and the electron-donating methoxy group, could modulate the electronic environment of a coordinated metal center, thereby influencing the catalytic activity and selectivity of the resulting complex.
Integration into Polymeric Systems and Advanced Material Science Frameworks
Substituted benzamides can be incorporated into polymeric structures to impart specific properties to the resulting materials. The amide linkage is known for its ability to form strong hydrogen bonds, which can contribute to the thermal stability and mechanical strength of polymers. Although direct applications of this compound in polymer science are not well-documented, its structure suggests it could serve as a monomer or a modifying agent in the synthesis of advanced polymers.
The presence of halogen atoms can enhance flame retardancy and modify the electronic properties of the polymer. The fluorine atom, in particular, can impart hydrophobicity and improve thermal and chemical resistance. The potential for this compound to be integrated into high-performance polymers, such as polyamides or polyimides, remains an area for future exploration.
Exploration in Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry involves the study of non-covalent interactions between molecules. The amide group in this compound is a strong hydrogen bond donor and acceptor, making it a candidate for involvement in self-assembly processes to form well-ordered supramolecular structures.
Additionally, the aromatic ring can participate in π-π stacking interactions, further stabilizing such assemblies. The halogen atoms can engage in halogen bonding, another important non-covalent interaction in crystal engineering and the design of supramolecular architectures. While specific host-guest complexes involving this compound have not been reported, its potential to act as either a host or a guest molecule, by virtue of its functional groups and aromatic system, is a plausible area of investigation in the field of supramolecular chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
